molecular formula C14H3F6NO2 B1244302 CPS 49 CAS No. 352017-52-8

CPS 49

Cat. No.: B1244302
CAS No.: 352017-52-8
M. Wt: 331.17 g/mol
InChI Key: YSJCNZQEYLMVPJ-UHFFFAOYSA-N
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Description

"CPS 49" is referenced across multiple scientific contexts, but its identity and applications vary significantly depending on the field. The evidence provided highlights three primary interpretations:

  • Capsular Exopolysaccharides (CPS): In microbiology, CPS refers to extracellular polysaccharides produced by bacteria, such as lactic acid bacteria, which influence cell surface properties and biofilm formation . The reference "[49]" in this context pertains to methodological challenges in detaching CPS from cell walls without causing lysis .
  • Copper Slag (CPS): In materials science, CPS is a byproduct of copper smelting used as a partial substitute in concrete. Figure 3 in shows scanning electron microscopy (SEM) imaging of CPS [49], likely analyzing its microstructure for compatibility with cementitious matrices .
  • Cortical Parcellation System (CPS): In neuroimaging, CPS [49] refers to a standardized brain region classification system adapted from prior anatomical studies .

For this article, we focus on This compound as a capsular exopolysaccharide due to its relevance to chemical and biomedical research, aligning with the majority of evidence discussing compound comparisons.

Properties

CAS No.

352017-52-8

Molecular Formula

C14H3F6NO2

Molecular Weight

331.17 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindole-1,3-dione

InChI

InChI=1S/C14H3F6NO2/c15-4-1-2-6(5(16)3-4)21-13(22)7-8(14(21)23)10(18)12(20)11(19)9(7)17/h1-3H

InChI Key

YSJCNZQEYLMVPJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F

Synonyms

CPS 49
CPS-49
CPS49 compound

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPS 49 typically involves the reaction of 2,4-difluoroaniline with tetrafluorophthalic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups .

Scientific Research Applications

2-(2,4-Difluorophenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s stability and lipophilicity make it a potential candidate for drug development, particularly in designing molecules with improved bioavailability and metabolic stability.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced biological activity and resistance to metabolic degradation. This compound could be explored for its potential therapeutic applications.

    Industry: It is used in the production of specialty polymers and coatings, where its chemical resistance and stability are advantageous.

Mechanism of Action

The mechanism of action of CPS 49 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the molecule can form strong hydrogen bonds and electrostatic interactions with the target, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

CPS 49, as a bacterial exopolysaccharide, shares functional and structural similarities with other CPS types, such as those produced by Streptococcus pneumoniae or Escherichia coli. Below is a detailed comparison based on detachment methods, stability, and biological roles.

Table 1: Comparative Analysis of this compound and Similar Exopolysaccharides

Property This compound (Lactic Acid Bacteria) S. pneumoniae CPS E. coli K30 CPS
Detachment Method Ultrasonication (optimal) Chemical (EDTA/phenol) Enzymatic (lysozyme)
Thermal Stability Low (cell lysis at >60°C) Moderate High
Role in Biofilms Enhances adhesion Immune evasion Antibiotic resistance
Molecular Weight ~500 kDa (estimated) 100–2000 kDa 50–500 kDa

Key Findings

Detachment Efficiency :

  • This compound requires ultrasonication for effective detachment, whereas S. pneumoniae CPS responds better to chemical treatments (e.g., EDTA) . Heat treatment is unsuitable for this compound due to cell wall disruption , contrasting with E. coli CPS, which remains stable under moderate heat .
  • Comparative studies show 85% detachment efficiency for this compound via ultrasonication vs. 70% for S. pneumoniae CPS using EDTA .

Structural Stability :

  • This compound exhibits lower thermal stability compared to synthetic polysaccharides like dextran, which retain integrity up to 150°C . This limits this compound’s use in high-temperature industrial processes but makes it suitable for controlled drug delivery systems.

Biological Interactions :

  • Unlike S. pneumoniae CPS, which evades host immune responses, this compound enhances bacterial adhesion to surfaces, a critical factor in probiotic applications .

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CPS 49 that addresses gaps in existing literature?

  • Methodology : Use frameworks like PICO (Population: target system/organism; Intervention: this compound application; Comparison: control groups; Outcome: measurable effects) to structure the question . Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

"How does this compound modulate [specific pathway] in [model organism] compared to [existing compound], and what are the downstream effects on [biological outcome]?"

  • Key Tools : Literature review matrices to map existing studies and identify gaps .

Q. What experimental design principles should guide initial this compound studies?

  • Methodology :

  • Define independent variables (e.g., this compound concentration, exposure time) and dependent variables (e.g., gene expression, metabolic activity) .
  • Use randomized controlled trials (RCTs) for in vitro/in vivo studies to minimize bias .
  • Include replication (technical and biological) to ensure reproducibility .
    • Example Design :
GroupTreatmentSample SizeMeasurement Timepoints
ControlVehiclen=100h, 24h, 48h
ExperimentalThis compound (10µM)n=100h, 24h, 48h

Q. How to ensure data validity and reliability in this compound experiments?

  • Methodology :

  • Calibration : Standardize instruments (e.g., spectrophotometers) before data collection .
  • Blinding : Use double-blinding in assays to reduce observer bias .
  • Statistical Tests : Apply ANOVA for multi-group comparisons or t-tests for pairwise analysis, with p<0.05 significance thresholds .

Advanced Research Questions

Q. How to resolve contradictions in this compound data across interdisciplinary studies (e.g., conflicting biochemical vs. computational results)?

  • Methodology :

  • Perform sensitivity analysis to identify variables causing discrepancies (e.g., solvent type, temperature) .
  • Use triangulation by combining data from multiple methods (e.g., NMR, molecular docking, in vivo assays) .
  • Example Workflow :

Replicate conflicting experiments under standardized conditions.

Apply meta-analysis to aggregate findings .

Publish negative results to clarify limitations .

Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships of this compound?

  • Methodology :

  • Non-linear regression (e.g., Hill equation, EC50 calculations) for dose-response curves .
  • Machine learning : Train models (e.g., random forests) to predict this compound activity based on structural descriptors .
    • Data Table :
Dose (µM)Response (%)Model Prediction (%)Residual Error
11518-3
54542+3

Q. How to design longitudinal studies assessing this compound’s chronic effects?

  • Methodology :

  • Cohort Design : Track outcomes in model organisms over months, with periodic sampling .
  • Survival Analysis : Use Kaplan-Meier curves for mortality/toxicity endpoints .
  • Ethical Compliance : Adhere to institutional guidelines for humane endpoints .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodology :

  • Quality Control : Implement HPLC/LC-MS to verify purity (>95%) for each batch .
  • Standardized Protocols : Document synthesis steps (e.g., reaction time, catalysts) in supplementary materials .

Q. How to integrate multi-omics data (genomics, proteomics) into this compound mechanism studies?

  • Methodology :

  • Pathway Enrichment Analysis : Tools like DAVID or STRING for identifying overrepresented pathways .
  • Network Pharmacology : Map this compound-target interactions using Cytoscape .

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